molecular formula C17H15N3O3 B588935 1-甲基甲苯咪唑 CAS No. 132119-11-0

1-甲基甲苯咪唑

货号: B588935
CAS 编号: 132119-11-0
分子量: 309.325
InChI 键: KXXOKPYARUONDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl Mebendazole is a derivative of Mebendazole, a well-known benzimidazole carbamate anthelmintic. It is characterized by the addition of a methyl group to the benzimidazole ring, which enhances its pharmacological properties. Mebendazole itself is widely used to treat parasitic worm infections, and its derivatives, including 1-Methyl Mebendazole, have shown potential in various scientific and medical applications .

科学研究应用

1-Methyl Mebendazole has a wide range of scientific research applications:

作用机制

Target of Action

1-Methyl Mebendazole, a derivative of the anthelmintic drug Mebendazole, primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are crucial for various cellular processes, including cell division and intracellular transport .

Mode of Action

1-Methyl Mebendazole inhibits the polymerization of tubulin into microtubules . It binds to the colchicine-sensitive site of tubulin, thus preventing the assembly of microtubules . This disruption of microtubule dynamics leads to the degeneration of the cytoplasmic microtubules, affecting the normal functioning of cells .

Biochemical Pathways

The inhibition of tubulin polymerization by 1-Methyl Mebendazole affects several biochemical pathways. It disrupts glucose uptake, a crucial process for the survival and growth of cells . Additionally, it has been found to inhibit the JAK-STAT3 signaling pathway , which plays a vital role in cell proliferation, survival, and differentiation . Furthermore, it can impede the S1P/FAK/vimentin pathway, which is involved in cell migration .

Pharmacokinetics

It is extensively metabolized in the liver and excreted in feces and urine .

Result of Action

The action of 1-Methyl Mebendazole leads to several molecular and cellular effects. It inhibits cell proliferation and migration while promoting apoptosis . It also induces reactive oxygen species (ROS) generation, leading to further cellular damage . In cancer cells, it has been shown to reduce tumor growth and metastatic spread .

Action Environment

The action of 1-Methyl Mebendazole can be influenced by various environmental factors. For instance, hypoxic conditions in the tumor microenvironment can affect the drug’s efficacy . Moreover, genetic factors such as mutations in tubulin or associated proteins could potentially influence the drug’s action and efficacy .

生化分析

Biochemical Properties

1-Methyl Mebendazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits tubulin polymerization, leading to the disruption of microtubule formation . This interaction affects the cytoskeleton of cells, which is crucial for maintaining cell shape, intracellular transport, and cell division. Additionally, 1-Methyl Mebendazole has been shown to interact with integrin β4 (ITGβ4), reducing its expression and thereby affecting cancer stem cell properties .

Cellular Effects

1-Methyl Mebendazole exerts profound effects on various cell types and cellular processes. In cancer cells, it has been observed to reduce cell proliferation, induce apoptosis, and cause G2/M cell cycle arrest . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Methyl Mebendazole has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of 1-Methyl Mebendazole involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and resulting in the loss of cytoplasmic microtubules . This disruption of microtubules affects various cellular functions, including mitosis and intracellular transport. Additionally, 1-Methyl Mebendazole has been shown to activate caspases, inhibit angiogenesis, and modulate signal transducing kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl Mebendazole change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to 1-Methyl Mebendazole can lead to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-Methyl Mebendazole vary with different dosages in animal models. At lower doses, it effectively inhibits parasitic infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including bone marrow suppression and hepatotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-Methyl Mebendazole is involved in various metabolic pathways, primarily in the liver. It undergoes extensive metabolism, with the major metabolite being methyl-5(6)-(α-hydroxybenzyl)-2-benzimidazole carbamate . This metabolite is further conjugated and excreted via bile and urine. The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation .

Transport and Distribution

Within cells and tissues, 1-Methyl Mebendazole is transported and distributed through interactions with transporters and binding proteins. It has low systemic bioavailability due to poor absorption from the gastrointestinal tract . It can penetrate the blood-brain barrier, making it effective in treating central nervous system infections . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for specific tissues.

Subcellular Localization

1-Methyl Mebendazole is primarily localized in the cytoplasm, where it exerts its effects on microtubules . It does not appear to target specific organelles but rather affects the overall cytoskeletal structure. The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing its subcellular distribution .

准备方法

The synthesis of 1-Methyl Mebendazole involves several steps, starting with the formation of the benzimidazole ring. This is typically achieved by reacting o-phenylenediamine with a carboxylic acid derivative. The methylation of the benzimidazole ring is then carried out using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

化学反应分析

1-Methyl Mebendazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Methyl Mebendazole.

相似化合物的比较

1-Methyl Mebendazole is similar to other benzimidazole derivatives such as:

What sets 1-Methyl Mebendazole apart is its enhanced pharmacological properties due to the addition of the methyl group, which may improve its efficacy and binding affinity compared to its analogs.

生物活性

1-Methyl Mebendazole (1-MMBZ) is a derivative of mebendazole (MBZ), an anthelmintic drug that has gained attention for its potential anti-cancer properties. Originally approved for treating parasitic infections, recent studies have demonstrated that mebendazole can inhibit tumor growth and metastasis in various cancer models. This article provides a comprehensive overview of the biological activity of 1-Methyl Mebendazole, focusing on its mechanisms of action, efficacy in different cancer types, and relevant case studies.

1-Methyl Mebendazole exhibits several mechanisms that contribute to its anti-cancer activity:

  • Microtubule Disruption : Similar to other benzimidazoles, 1-MMBZ disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This disruption is critical for inhibiting cell proliferation in various cancer types, including glioblastoma and triple-negative breast cancer (TNBC) .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis through various pathways, including the activation of caspases and the modulation of BCL-2 family proteins .
  • Reactive Oxygen Species (ROS) Generation : 1-MMBZ promotes ROS production, which can activate apoptotic signaling pathways and inhibit tumor cell migration. This mechanism has been particularly noted in non-small cell lung cancer (NSCLC) models .
  • Inhibition of Cancer Stem Cell Properties : Research indicates that 1-MMBZ reduces integrin β4 expression, a marker associated with cancer stemness, thereby potentially inhibiting tumor initiation and metastasis .

In Vitro Studies

1-Methyl Mebendazole has demonstrated significant anti-cancer activity across various cell lines:

  • Ovarian Cancer : In ovarian cancer cell cultures, 1-MMBZ inhibited growth at nanomolar concentrations. It was found to work synergistically with PRIMA-1 MET, enhancing its efficacy against tumors with p53 mutations .
  • Glioblastoma : A phase 1 study indicated that 1-MMBZ could be safely administered alongside standard treatments for recurrent glioblastoma. The maximum tolerated dose (MTD) was established at 4800 mg per day when combined with temozolomide .
  • Triple-Negative Breast Cancer : In TNBC models, 1-MMBZ reduced tumor size and metastasis while inducing apoptosis and cell cycle arrest .

In Vivo Studies

The efficacy of 1-Methyl Mebendazole has also been confirmed in animal models:

  • Tumor Growth Inhibition : In xenograft models of glioblastoma and breast cancer, treatment with 1-MMBZ significantly reduced tumor volume compared to controls .
  • Metastatic Prevention : Studies indicated that 1-MMBZ could prevent distant organ metastases in breast cancer models by targeting integrin β4 and reducing cancer stem cell properties .

Case Study 1: Ovarian Cancer Treatment

A study evaluated the effects of mebendazole on ovarian cancer patients. Results showed that patients receiving mebendazole alongside standard chemotherapy had improved outcomes compared to those receiving chemotherapy alone. The study highlighted the drug's potential for repurposing in clinical settings .

Case Study 2: Glioblastoma Phase I Trial

In a clinical trial involving patients with recurrent glioblastoma, mebendazole was administered in combination with other chemotherapeutics. The trial reported manageable side effects and established dosing guidelines for future studies, emphasizing the need for further research into its efficacy as a brain tumor therapeutic .

Data Summary

The following table summarizes key findings related to the biological activity of 1-Methyl Mebendazole across various studies:

Cancer Type Mechanism of Action Efficacy Observed Reference
Ovarian CancerMicrotubule disruptionGrowth inhibition at nanomolar concentrations
GlioblastomaApoptosis inductionSignificant reduction in tumor volume
Triple-Negative Breast CancerROS generation and apoptosisReduced size and prevention of metastasis
Non-Small Cell Lung CancerJAK2-STAT3 pathway inhibitionInhibited proliferation and migration

属性

IUPAC Name

methyl N-(5-benzoyl-1-methylbenzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-14-9-8-12(15(21)11-6-4-3-5-7-11)10-13(14)18-16(20)19-17(22)23-2/h3-10H,1-2H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOKPYARUONDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157361
Record name 1-Methyl mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132119-11-0
Record name 1-Methyl mebendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132119110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL MEBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5OOP2R46Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。